REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH:14](O)[C:5]2=[C:6]3[C:11](=[CH:12][CH:13]=[C:4]2[CH2:3]1)[CH:10]=[CH:9][CH:8]=[CH:7]3.C1(C)C=CC(S(O)(=O)=O)=CC=1.C([O-])([O-])=O.[Na+].[Na+]>C1C=CC=CC=1>[CH3:1][C:2]1[CH2:3][C:4]2[C:5]([CH:14]=1)=[C:6]1[C:11](=[CH:12][CH:13]=2)[CH:10]=[CH:9][CH:8]=[CH:7]1 |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CC=2C(=C3C=CC=CC3=CC2)C1O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The organic phase was isolated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated off to dryness
|
Name
|
|
Type
|
|
Smiles
|
CC=1CC=2C(=C3C=CC=CC3=CC2)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |